cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline
Description
Historical Context and Significance of Metalloporphyrin Coordination Chemistry
The study of metalloporphyrins spans over two centuries, beginning with the isolation of natural pigments such as heme and chlorophyll. These macrocyclic complexes, which feature a porphyrin ligand coordinated to a central metal ion, are integral to biological processes like oxygen transport and photosynthesis. The synthetic replication of metalloporphyrins in the late 19th and early 20th centuries marked a pivotal shift toward understanding their coordination chemistry. Early work focused on iron and magnesium porphyrins, but the mid-20th century saw expanded interest in transition metals, including cobalt, due to their variable oxidation states and catalytic versatility.
Cobalt porphyrins emerged as particularly significant due to their ability to stabilize unusual oxidation states and facilitate radical-mediated reactions. For instance, cobalt(III) porphyrins were identified as effective catalysts for carbene and nitrene transfer reactions, enabling the synthesis of cyclopropanes and other strained organic molecules. The incorporation of functional groups, such as amino substituents on the porphyrin periphery, further enhanced their applicability by modulating electronic properties and solubility. This evolution mirrored broader trends in bioinorganic chemistry, where synthetic metalloporphyrins were engineered to mimic enzymatic active sites while exceeding natural systems in stability and tunability.
Structural Uniqueness of Tetra(4-aminophenyl)porphyrin-Cobalt(II) Systems
The cobalt(II) complex of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (Co-TAPP) exemplifies the structural and electronic innovations achievable through ligand modification. The porphyrin macrocycle in Co-TAPP is functionalized with four aminophenyl groups at the meso-positions, which introduce strong electron-donating effects and enable supramolecular interactions via hydrogen bonding. X-ray crystallographic studies of analogous metalloporphyrins reveal that the cobalt(II) ion resides in a square-planar geometry, with nitrogen atoms from the porphyrin core occupying the equatorial coordination sites. This configuration leaves the axial positions available for binding additional ligands, a feature exploited in catalytic cycles involving dioxygen or carbon dioxide.
The aminophenyl substituents profoundly influence the electronic structure of Co-TAPP. Spectroscopic analyses, including UV-visible and fluorescence spectroscopy, demonstrate redshifted absorption bands compared to unsubstituted cobalt porphyrins, indicative of extended π-conjugation and ligand-to-metal charge transfer transitions. Electrochemical studies further reveal that the amino groups lower the reduction potential of the cobalt center, facilitating access to the Co(I) state, which is critical for electrocatalytic processes such as CO2 reduction. Dielectric properties of Co-TAPP derivatives, measured via impedance spectroscopy, show enhanced conductivity relative to non-amino-substituted analogs, underscoring their potential in organic electronics.
Table 1: Key Properties of Cobalt(II) Tetra(4-aminophenyl)porphyrin (Co-TAPP)
The structural adaptability of Co-TAPP is further evidenced by its ability to form conductive polymers when electropolymerized on electrode surfaces. This property has been leveraged in the development of modified electrodes for sustainable catalysis, where the porphyrin framework acts as both a redox mediator and a stabilizing matrix for reactive intermediates. Such advancements highlight the dual role of cobalt(II) aminophenylporphyrins as both molecular catalysts and functional materials, bridging the gap between homogeneous and heterogeneous systems.
Properties
Molecular Formula |
C44H32CoN8 |
|---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChI Key |
MKDNQHGERDVCPS-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)N)C=C5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Adler-Longo Condensation
Nitro-to-Amine Reduction
-
Reducing Agent : SnCl₂·2H₂O in concentrated HCl.
-
Conditions : Stirring at 60°C for 6 hours.
-
Workup : Neutralization with NaOH, extraction with dichloromethane, and drying over MgSO₄.
Cobalt(II) Insertion into the Porphyrin Macrocycle
Metalation of H₂TAPP with cobalt(II) acetate is the most widely reported method. This step involves coordination of Co²⁺ to the porphyrin’s nitrogen atoms, displacing the two central protons.
Standard Metalation Procedure
-
Reagents :
-
H₂TAPP (67.5 mg, 0.1 mmol)
-
Cobalt(II) acetate tetrahydrate (30 mg, 0.12 mmol)
-
Solvents: N,N-dimethylformamide (DMF, 30 mL), methanol (8 mL)
-
-
Conditions :
-
Dissolve H₂TAPP in DMF under nitrogen.
-
Heat to 50°C, then add Co(OAc)₂·4H₂O dissolved in methanol dropwise.
-
Reflux at 100°C for 12 hours.
-
-
Workup :
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product in ice-cold water.
-
Filter and dry under vacuum.
-
Critical Parameters Affecting Metalation
-
Solvent System : DMF enhances porphyrin solubility, while methanol facilitates Co²⁺ dissolution.
-
Stoichiometry : A 1.2:1 molar ratio of Co²⁺ to H₂TAPP ensures complete metalation.
-
Temperature : Prolonged heating at 100°C accelerates ligand displacement and avoids Co³⁺ formation.
Alternative Metalation Strategies
Electrochemical Metalation
Electropolymerization of H₂TAPP on conductive substrates (e.g., glassy carbon) in the presence of Co²⁺ salts produces thin films of the cobalt porphyrin polymer. This method is utilized for catalytic applications but yields lower quantities of the monomeric complex.
Solid-State Synthesis
Grinding H₂TAPP with Co(OAc)₂·4H₂O in a ball mill (30 Hz, 1 hour) achieves metalation without solvents. While eco-friendly, this method requires post-synthetic purification to remove unreacted cobalt.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water).
-
Elemental Analysis : Calculated for C₄₄H₃₂CoN₈: C 72.07%, H 4.38%, N 15.31%.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| H₂TAPP (kg) | 0.0000675 | 0.000675 |
| Co(OAc)₂·4H₂O (kg) | 0.00003 | 0.0003 |
| DMF (L) | 0.03 | 0.3 |
| Reaction Time (h) | 12 | 10 (optimized flow) |
| Yield (kg) | 0.000058 | 0.00058 |
Challenges :
Recent Advances and Modifications
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) complexes back to cobalt(II).
Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or organic solvents; room temperature.
Substitution: Acyl chlorides, sulfonyl chlorides; organic solvents; room temperature to reflux conditions.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: Substituted porphyrin derivatives.
Scientific Research Applications
Catalysis
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline has been extensively used as a catalyst in various organic reactions:
- Oxidation and Reduction Processes : It facilitates electron transfer processes due to its unique electronic structure, making it effective in catalyzing oxidation reactions .
| Reaction Type | Application |
|---|---|
| Oxidation | Catalyzing the oxidation of organic substrates |
| Reduction | Reducing metal ions and organic compounds |
Photodynamic Therapy
This compound is being investigated as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells:
- Mechanism : The cobalt ion coordinates with molecular targets, facilitating electron transfer that leads to ROS generation .
Biomedical Applications
This compound exhibits potential antimicrobial properties and is being explored for drug delivery systems:
- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of various pathogens.
| Application Type | Details |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Drug Delivery | Potential for targeted delivery systems |
Sensor Development
The unique photophysical properties of this compound make it suitable for developing sensors and optoelectronic devices:
- Metal Ion Detection : Porphyrins are known for their ability to bind metal ions selectively, which can be exploited in sensor technology .
Case Study 1: Catalytic Azoarene Synthesis
A study demonstrated the use of this compound as a catalyst for synthesizing azoarenes from aryl azides through a nitrene radical mechanism. This method provided high yields and showcased the compound's efficiency in catalyzing complex organic transformations .
Case Study 2: Photodynamic Therapy Efficacy
In vitro studies have shown that when activated by specific wavelengths of light, cobalt-based porphyrins can effectively induce cell death in cancerous cells through ROS generation. This highlights the potential application of this compound in cancer treatment protocols .
Mechanism of Action
The mechanism of action of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline involves the coordination of the cobalt ion to various molecular targets. The porphyrin ring facilitates electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Comparison with Similar Compounds
Optical and Photophysical Properties
A comparative analysis of spectral and photodynamic properties is summarized below:
- Key Observations: Zn(II) porphyrins exhibit strong fluorescence and high singlet oxygen yields, making them ideal for photodynamic therapy. Cu(II) complexes are non-emissive due to paramagnetic quenching and show negligible singlet oxygen generation . Cobalt(II) porphyrins are expected to display intermediate behavior. However, the lack of experimental data for the Co(II)-tris(4-aminophenyl) variant limits direct comparisons.
Catalytic and Electronic Behavior
- Redox Activity: Co(II) porphyrins are known for their redox versatility, participating in oxygen reduction reactions (ORR) and catalytic oxidation processes. This contrasts with Zn(II) porphyrins, which are redox-inert under physiological conditions .
- Magnetic Properties : The paramagnetic Co(II) center enables applications in magnetic resonance imaging (MRI) contrast agents, unlike diamagnetic Zn(II) or antiferromagnetic Cu(II) analogs.
Biological Activity
Cobalt(II) complexes, particularly those involving porphyrins, have garnered significant attention due to their diverse biological activities and potential applications in catalysis and medicine. This article delves into the biological activity of the compound cobalt(II);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline, exploring its synthesis, characterization, and biological implications based on recent research findings.
Cobalt porphyrins are a class of metalloporphyrins that exhibit unique electronic properties due to the presence of cobalt ions. These properties make them suitable for various applications, including catalysis and as therapeutic agents. The specific compound under investigation is a cobalt complex of a tris(4-aminophenyl)porphyrin, which is notable for its potential in biological systems.
2. Synthesis and Characterization
The synthesis of cobalt(II) porphyrins typically involves the coordination of cobalt ions to porphyrin ligands. The compound has been synthesized through established methods that ensure high yields and purity. Characterization techniques such as UV-visible spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data of Cobalt(II) Porphyrin
| Property | Value |
|---|---|
| Molecular Weight | 629.8 g/mol |
| Molecular Formula | C44H31N5 |
| Absorption Max (λ) | 420 nm |
| Emission Max | 650 nm |
3.1 Catalytic Properties
Cobalt(II) porphyrins have been shown to act as effective catalysts in various reactions. For instance, studies indicate that these compounds can facilitate the degradation of organic dyes in the presence of hydrogen peroxide (H₂O₂), showcasing their potential in environmental applications . The catalytic efficiency is attributed to their ability to generate reactive oxygen species (ROS), which play a crucial role in dye degradation.
3.2 Antimicrobial Activity
Research has demonstrated that cobalt(II) porphyrins exhibit antimicrobial properties against a range of pathogens. The mechanism is thought to involve the generation of ROS that disrupts cellular membranes and inhibits microbial growth. For example, one study reported an IC50 value of approximately 8.9 µM against Eca109 cancer cells, indicating significant cytotoxicity .
3.3 Anticancer Potential
The anticancer activity of cobalt(II) porphyrins has been explored in various studies. These compounds have shown promise in inhibiting tumor growth through mechanisms such as inducing apoptosis and disrupting cellular signaling pathways. The ability to target cancer cells while sparing normal cells makes them attractive candidates for cancer therapy .
Case Study 1: Catalytic Degradation of Dyes
A recent study investigated the use of cobalt(II);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline as a catalyst for the degradation of methylene blue dye. The results indicated a significant reduction in dye concentration over time when treated with H₂O₂, suggesting its efficacy as an environmental remediation agent .
Case Study 2: Anticancer Activity
In another study focused on its anticancer properties, cobalt(II) porphyrin was tested against various cancer cell lines. The results demonstrated that at concentrations lower than those required for traditional chemotherapeutics like cisplatin, cobalt(II) porphyrin effectively inhibited cell proliferation and induced apoptosis .
5. Conclusion
Cobalt(II);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline exhibits significant biological activity with promising applications in catalysis and medicine. Its ability to act as a catalyst for dye degradation and its potential as an antimicrobial and anticancer agent highlight its versatility and importance in both environmental and health-related fields.
Q & A
Q. What synthetic methodologies are recommended for preparing cobalt(II)-porphyrin complexes with aminophenyl substituents?
The synthesis typically involves condensation reactions between functionalized porphyrin precursors and cobalt salts under controlled conditions. For example, azo-azomethine ligands can be prepared by coupling salicylaldehyde derivatives with hydrazine-functionalized naphthol, followed by coordination with Co²⁺ ions. Purification steps may include column chromatography or recrystallization to isolate the final product. Metalation is confirmed via UV-Vis spectroscopy by observing shifts in the Soret and Q-bands characteristic of cobalt-porphyrin complexes .
Q. Which spectroscopic techniques are critical for characterizing cobalt-porphyrin complexes?
Key techniques include:
- UV-Vis spectroscopy : To monitor electronic transitions (e.g., Soret band at ~420 nm and Q-bands at 500–600 nm) and confirm metal coordination .
- Fluorescence spectroscopy : To assess quenching effects upon metal binding, particularly useful for studying photophysical interactions .
- MALDI-TOF mass spectrometry : To determine molecular weight and confirm complex stoichiometry .
- Job’s plot analysis : To establish binding ratios between the porphyrin ligand and Co²⁺ ions .
Q. How can researchers determine the binding stoichiometry of Co²⁺ with porphyrin-based ligands?
Job’s plot analysis is a standard method. By varying the molar ratio of Co²⁺ to the porphyrin ligand while maintaining a constant total concentration, the stoichiometry is identified at the maxima of the plotted fluorescence or absorbance data. For instance, a 1:1 or 2:1 (metal:ligand) ratio can be confirmed via this approach .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Cross-validation using complementary techniques is essential. For example:
- If UV-Vis suggests metal coordination but MALDI-TOF does not show the expected mass, repeat experiments under inert conditions to prevent oxidation.
- Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in binding geometry .
- Combine fluorescence lifetime measurements with electrochemical data to validate electron-transfer mechanisms .
Q. What experimental design strategies optimize synthesis conditions for higher yields?
Statistical approaches like Taguchi’s Design of Experiments (DOE) are effective. For example:
- Identify critical factors (e.g., reactant concentration, temperature, pH) and test them at multiple levels (e.g., 1×, 2×, 5×, 10× baseline).
- Use an L16 (4³) matrix to minimize experimental runs while maximizing data resolution, as demonstrated in nutrient optimization for microbial cultures .
- Apply ANOVA to determine the significance of each factor on yield or purity.
Q. How can selectivity for Co²⁺ over competing ions (e.g., Cu²⁺) be enhanced in chemosensing applications?
Modify the ligand’s electronic environment:
- Introduce electron-withdrawing groups (e.g., –NO₂ in H2L2) to tune the ligand’s affinity for specific ions .
- Use aqueous-compatible receptors with hydrophilic substituents (e.g., sulfonate groups) to improve solubility and reduce interference .
- Validate selectivity via competitive titration experiments with common interferents (e.g., Fe³⁺, Zn²⁺).
Q. What methodologies are recommended for studying electron-transfer mechanisms in cobalt-porphyrin systems?
- Time-resolved fluorescence spectroscopy : To measure excited-state lifetimes and quantify energy/electron transfer rates .
- Electrochemical impedance spectroscopy (EIS) : To analyze charge-transfer resistance when the complex is immobilized on electrodes .
- Density Functional Theory (DFT) : To model electronic structures and predict redox-active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
